3-(2-(Allyl(4-hydroxyphenethyl)amino)ethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Allyl(4-hydroxyphenethyl)amino)ethyl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Allyl(4-hydroxyphenethyl)amino)ethyl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of an aryl halide with an appropriate nucleophile. The reaction conditions typically include the use of a strong base and a polar aprotic solvent to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve the Hock process, which is a well-known method for producing phenols. This process involves the oxidation of cumene (isopropylbenzene) to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Allyl(4-hydroxyphenethyl)amino)ethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
3-(2-(Allyl(4-hydroxyphenethyl)amino)ethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-(Allyl(4-hydroxyphenethyl)amino)ethyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Eugenol: A phenolic compound with similar antimicrobial and antioxidant properties.
Thymol: Another phenolic compound known for its antiseptic and antifungal activities.
Carvacrol: A phenol with potent antimicrobial effects.
Uniqueness
3-(2-(Allyl(4-hydroxyphenethyl)amino)ethyl)phenol is unique due to its specific structural features, such as the allyl and hydroxyphenethyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C19H23NO2 |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
3-[2-[2-(4-hydroxyphenyl)ethyl-prop-2-enylamino]ethyl]phenol |
InChI |
InChI=1S/C19H23NO2/c1-2-12-20(13-10-16-6-8-18(21)9-7-16)14-11-17-4-3-5-19(22)15-17/h2-9,15,21-22H,1,10-14H2 |
InChI Key |
GCPYMRLAZUYXLA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CCC1=CC=C(C=C1)O)CCC2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.